molecular formula C18H29N5O5Si B12813033 2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one

2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one

Cat. No.: B12813033
M. Wt: 423.5 g/mol
InChI Key: KVVNGDOMAMEFKY-SDBHATRESA-N
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Description

2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one is a complex organic compound with a unique structure that combines elements of purine and furodioxasilin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one involves multiple steps. The process typically starts with the preparation of the purine derivative, followed by the introduction of the furodioxasilin moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical for the successful execution of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-iodo-3,9-dihydro-6H-purin-6-one
  • (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide

Uniqueness

The uniqueness of 2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one lies in its specific structural features, such as the presence of the di-tert-butyl groups and the furodioxasilin moiety. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H29N5O5Si

Molecular Weight

423.5 g/mol

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]-2-amino-1H-purin-6-one

InChI

InChI=1S/C18H29N5O5Si/c1-17(2,3)29(18(4,5)6)26-7-9-12(28-29)11(24)15(27-9)23-8-20-10-13(23)21-16(19)22-14(10)25/h8-9,11-12,15,24H,7H2,1-6H3,(H3,19,21,22,25)/t9-,11-,12-,15-/m1/s1

InChI Key

KVVNGDOMAMEFKY-SDBHATRESA-N

Isomeric SMILES

CC(C)(C)[Si]1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si]1(OCC2C(O1)C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)C(C)(C)C

Origin of Product

United States

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